N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings, chlorinated phenoxy groups, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the chlorinated phenoxy group and the furanamide moiety. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or basic environments.
Reduction: Low temperatures and anhydrous conditions to prevent hydrolysis.
Substitution: Elevated temperatures and polar aprotic solvents to enhance nucleophilicity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorinated Phenoxy Compounds: These include compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which share structural similarities with the chlorinated phenoxy group.
Pyrazole Derivatives: Compounds such as 1H-pyrazole-4-carboxamide, which contain the pyrazole ring structure.
Furanamide Compounds: Molecules like 2-furamide, which include the furanamide moiety.
Uniqueness
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18Cl3N5O3 |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18Cl3N5O3/c1-12-20(24)13(2)29(27-12)11-28-9-15(8-25-28)26-21(30)19-6-4-16(32-19)10-31-18-5-3-14(22)7-17(18)23/h3-9H,10-11H2,1-2H3,(H,26,30) |
InChI Key |
YVPSLIUGGCLGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl)C)Cl |
Origin of Product |
United States |
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